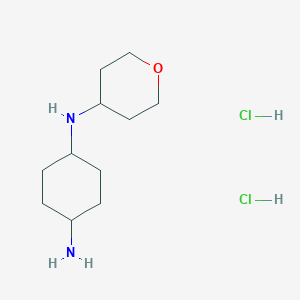![molecular formula C18H21ClN2O B2716391 2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide CAS No. 2411245-61-7](/img/structure/B2716391.png)
2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . It also contains a cyclopentyl group, which is a cycloalkane with a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the quinoline and cyclopentyl groups. Quinoline has a double-ring structure containing a benzene ring fused with a pyridine moiety . The cyclopentyl group is a cycloalkane with a five-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline derivatives are known to undergo a wide range of reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the quinoline group could contribute to its aromaticity and potential biological activity .Wissenschaftliche Forschungsanwendungen
Antiviral and Neuroprotective Properties
A notable application of this compound is found in the realm of antiviral research. Specifically, a derivative of this compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro. Remarkably, it led to significant decreases in viral load combined with an increase in survival rates in infected mice, showcasing its potential as a therapeutic agent against this virus (Ghosh et al., 2008).
Structural and Fluorescence Properties
Another aspect of research on this compound focuses on its structural characteristics and their implications. In a study examining amide-containing isoquinoline derivatives, it was found that these compounds, upon treatment with mineral acids, exhibit unique behaviors such as gel formation and crystallization. These structural transformations are crucial for understanding the physical properties of the compound and its derivatives, potentially opening avenues for material science applications. Furthermore, certain host-guest complexes derived from these compounds exhibit enhanced fluorescence emission, suggesting utility in fluorescence-based applications (Karmakar et al., 2007).
Analgesic and Anti-inflammatory Activities
Derivatives of this compound have also been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. One study focused on novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, which were investigated for their pain-relieving and anti-inflammatory effects. Among the derivatives, certain compounds showed potent activities, indicating the compound's relevance in the development of new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Herbicide Metabolism and Toxicology
Research into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insight into the environmental and health implications of these substances. The study extends our understanding of how such compounds are processed biologically, contributing valuable data to the fields of toxicology and environmental science. This research also highlights the differences between human and rat metabolism of these herbicides, which is crucial for assessing their safety and environmental impact (Coleman et al., 2000).
Zukünftige Richtungen
Future research could focus on elucidating the specific synthesis, properties, and potential applications of “2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide”. This could include exploring its potential biological activity, given the known medicinal applications of quinoline derivatives .
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-13-10-14(16-8-4-5-9-17(16)20-13)12-21(18(22)11-19)15-6-2-3-7-15/h4-5,8-10,15H,2-3,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYMODKALVMWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN(C3CCCC3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
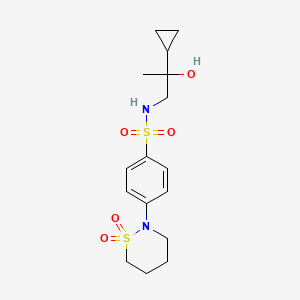

![1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine](/img/structure/B2716312.png)
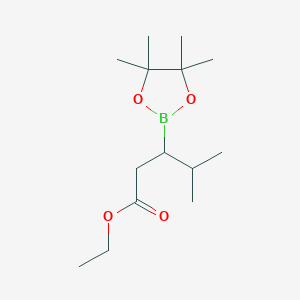
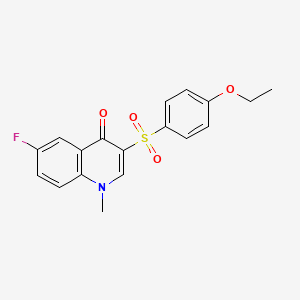

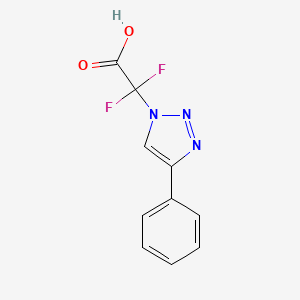
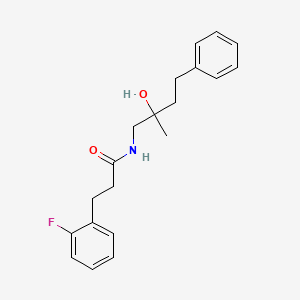
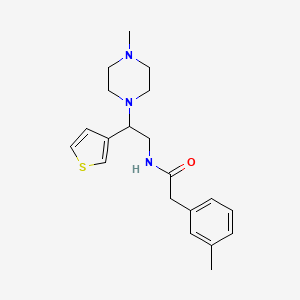
![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2716326.png)
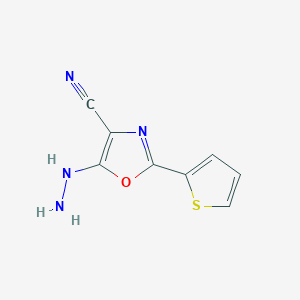
![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide](/img/structure/B2716328.png)
